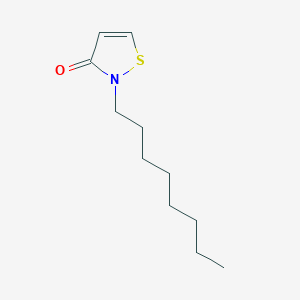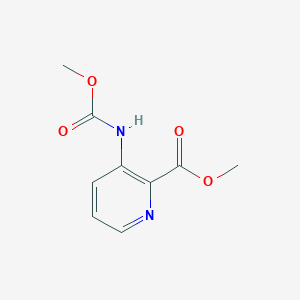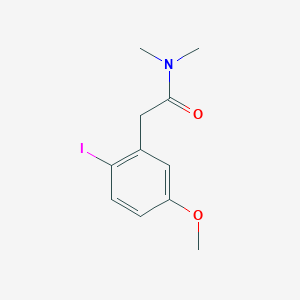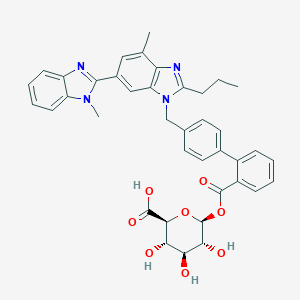
Telmisartan glucuronide
Vue d'ensemble
Description
Synthesis Analysis
- Telmisartan synthesis involves a high-yielding Suzuki reaction between two functionalized benzimidazoles. This process uses either a homogeneous palladium source or graphene-supported palladium nanoparticles, providing telmisartan with an overall yield of 72% (Kocieňski, 2015).
- An efficient continuous synthesis using a flow-based approach employs a tubular reactor system, achieving an 81% isolated yield of telmisartan (Martin et al., 2015).
Molecular Structure Analysis
- Telmisartan's molecular structure involves benzimidazole rings. The structural basis for its partial activation of PPAR gamma is characterized by its unique binding mode, where the benzimidazole ring forms a non-canonical hydrogen-bonding network (Amano et al., 2012).
Chemical Reactions and Properties
- The glucuronidation of telmisartan is a significant metabolic pathway in several species, including humans. Studies have shown that cat liver microsomes exhibit a high rate of telmisartan glucuronidation, indicating its effectiveness across different species (Ebner et al., 2013).
Physical Properties Analysis
- Techniques such as XRD and FTIR have been used to study the physical properties of telmisartan, including its solubility and crystallinity. These studies are crucial for understanding how telmisartan's physical properties affect its bioavailability and efficacy (Chandra et al., 2018).
Chemical Properties Analysis
- Telmisartan's chemical properties, such as its reactivity with other compounds and its stability under different conditions, have been studied to optimize its therapeutic effectiveness. For instance, research has focused on forming complexes with other compounds to enhance telmisartan's solubility and bioavailability (Kaur et al., 2014).
Applications De Recherche Scientifique
Metabolic and Insulin Sensitization : Telmisartan acts as an insulin sensitizing agent in adipocytes, regulating PPARα phosphorylation and promoting glucose uptake. This effect is beneficial for metabolic syndrome, as evidenced by a study on rats showing reduced plasma glucose and insulin levels, improving insulin resistance (Fang et al., 2018).
Obesity Prevention : In diet-induced obese mice, Telmisartan has shown efficacy in preventing obesity and related metabolic disorders by altering levels of adiponectin, resistin, and uncoupling protein 1 (Araki et al., 2006).
Glucuronidation in Animals : A study in cats demonstrated that Telmisartan was effectively glucuronidated, with the highest rate observed in cat liver microsomes (Ebner et al., 2013).
Cognitive Function Improvement : Telmisartan at nonhypotensive doses attenuated cognitive impairment in mice with chronic cerebral hypoperfusion, partly due to its anti-inflammatory and antioxidative effects (Washida et al., 2010).
Periodontitis Treatment : In rats with ligature-induced periodontitis, Telmisartan reduced inflammation, oxidative stress, and bone loss (Araújo et al., 2013).
Cardiac Function in Diabetes : It has been shown to reduce oxidative stress, apoptosis, and improve cardiac function in diabetic hearts via the PPAR-gamma pathway (Goyal et al., 2010).
Potential Anti-Cancer Properties : Telmisartan inhibited growth, DNA double-strand breaks, and apoptosis in human endometrial cancer cells, suggesting its potential as a new therapeutic option for the treatment of endometrial cancers (Koyama et al., 2014).
Acute Toxicity in Rats : In rats fed a high fructose diet, Telmisartan caused acute toxic effects, leading to rapid weight loss and death within 2 to 3 weeks (Šilhavý et al., 2018).
Gastric Ulceration in Diabetic Patients : Telmisartan reduced the risk of gastric ulceration induced by nonsteroidal anti-inflammatory drugs in type 2 diabetic patients (Fouad et al., 2010).
Insulin Resistance and Cardiovascular Health : Beneficial effects on insulin resistance and cardiovascular health have been observed in non-HIV populations (Pushpakom et al., 2015).
Acute Myocardial Infarction : Telmisartan attenuates the development of acute myocardial infarction in isoproterenol-treated rats by restoring hemodynamic, biochemical, histopathological, and ultrastructural changes (Goyal et al., 2009).
End-Organ Protective Effects : The PROTECTION program aims to measure the end-organ protective effects of telmisartan in patients at high risk of renal, cardiac, and vascular damage (Weber, 2003).
Myocardial Ischaemia/Reperfusion Injury : It reduces myocardial ischaemia/reperfusion injury in an experimental model of metabolic syndrome (Rinaldi et al., 2012).
Antihypertensive Efficacy : Telmisartan is a highly selective angiotensin II type 1 receptor antagonist, providing long-term antihypertensive efficacy and well-tolerated in a broad spectrum of hypertensive patients (Battershill & Scott, 2006).
Pharmacokinetics Studies : Studies have investigated the pharmacokinetics of telmisartan in various populations, including its absorption, metabolism, excretion, and the influence of genetic polymorphisms on its pharmacokinetics (Yamada et al., 2011).
Mécanisme D'action
Target of Action
Telmisartan glucuronide, a metabolite of Telmisartan, is likely to share similar targets with its parent compound. Telmisartan primarily targets the angiotensin II type 1 (AT1) receptors . These receptors play a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
As an angiotensin II receptor antagonist (ARB), Telmisartan binds to the AT1 receptors with high affinity . This binding inhibits the action of angiotensin II on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that this compound may interact with its targets in a similar manner, although specific studies on this metabolite are limited.
Biochemical Pathways
Telmisartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptors, it inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, ultimately reducing blood pressure . The biochemical pathways affected by this compound are likely to be similar.
Pharmacokinetics
Telmisartan exhibits nonlinear pharmacokinetics over the dose range of 20 mg to 160 mg . It is metabolized hepatically via conjugation to form a pharmacologically inactive acyl-glucuronide . The glucuronide of the parent compound is the only metabolite identified in human plasma and urine . The compound’s ADME properties impact its bioavailability, which is important for its therapeutic effect.
Action Environment
The action of Telmisartan can be influenced by various environmental factors. For instance, renal or hepatic impairment can affect its metabolism and excretion . Additionally, gender differences have been observed, with plasma concentrations generally 2 to 3 times higher in women than in men . It’s plausible that similar factors could influence the action, efficacy, and stability of this compound.
Safety and Hazards
Orientations Futures
Recent studies suggest that Telmisartan may have beneficial effects on insulin resistance and lipid profiles . It also presents pleiotropic activities and notably displays noticeable anti-inflammatory and antitumor effects . These findings suggest potential future directions for the use of Telmisartan in the treatment of diabetes and cancer .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBUBSULFIXAR-QQPFWGBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043598 | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
250780-40-6 | |
| Record name | Telmisartan glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250780406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TELMISARTAN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/103F5D8G3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




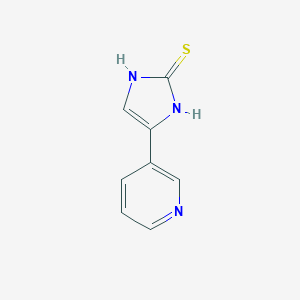

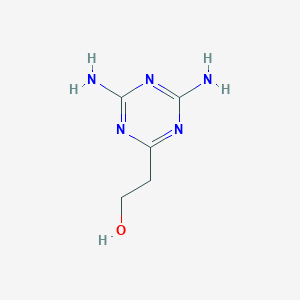
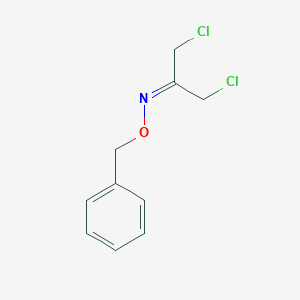
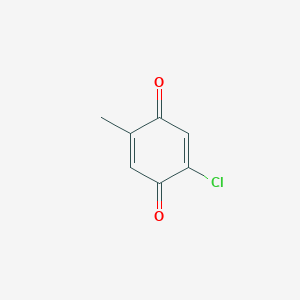


![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B20653.png)
